molecular formula C15H22O3 B6150465 5-[3-methyl-4-(propan-2-yl)phenoxy]pentanoic acid CAS No. 1038979-49-5

5-[3-methyl-4-(propan-2-yl)phenoxy]pentanoic acid

Cat. No.: B6150465
CAS No.: 1038979-49-5
M. Wt: 250.3
InChI Key:
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Description

5-[3-methyl-4-(propan-2-yl)phenoxy]pentanoic acid is an organic compound that belongs to the class of phenoxy acids This compound is characterized by a phenoxy group attached to a pentanoic acid chain, with a methyl group and an isopropyl group substituting the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-methyl-4-(propan-2-yl)phenoxy]pentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methyl-4-(propan-2-yl)phenol and 5-bromopentanoic acid.

    Reaction: The phenol undergoes an etherification reaction with 5-bromopentanoic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-[3-methyl-4-(propan-2-yl)phenoxy]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional carboxylic or ketone groups.

    Reduction: Formation of 5-[3-methyl-4-(propan-2-yl)phenoxy]pentanol.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

5-[3-methyl-4-(propan-2-yl)phenoxy]pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Explored for its potential therapeutic effects in treating various diseases. Its derivatives are studied for their efficacy and safety in preclinical and clinical trials.

    Industry: Utilized in the production of specialty chemicals and materials. Its derivatives are used in the formulation of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 5-[3-methyl-4-(propan-2-yl)phenoxy]pentanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to physiological effects.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis. The exact pathways depend on the specific biological context and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methylpropyl)phenoxyacetic acid
  • 3-(4-isopropylphenoxy)propanoic acid
  • 2-(3-methyl-4-isopropylphenoxy)butanoic acid

Uniqueness

5-[3-methyl-4-(propan-2-yl)phenoxy]pentanoic acid stands out due to its specific substitution pattern on the phenyl ring and the length of the pentanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1038979-49-5

Molecular Formula

C15H22O3

Molecular Weight

250.3

Purity

95

Origin of Product

United States

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